Memotine hydrochloride

Antiviral In vitro assay Myxovirus

Researchers studying myxovirus or paramyxovirus biology require selective probes with well-characterized antiviral spectra to distinguish target engagement from off-target effects. Memotine hydrochloride (UK2371) directly inactivates myxoviruses and paramyxoviruses at ≤20 µg/mL upon contact, yet is definitively inactive against rhinoviruses, enabling dual utility as a mechanistic probe and negative control in antiviral screening panels. • Direct viral inactivation at ≤20 µg/mL (myxoviruses/paramyxoviruses) • No anti-rhinovirus activity - ideal negative control for isoquinoline SAR studies • Low human toxicity & good tolerability profile established in clinical investigations

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
CAS No. 10540-97-3
Cat. No. B083186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemotine hydrochloride
CAS10540-97-3
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl
InChIInChI=1S/C17H17NO2.ClH/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17;/h2-9H,10-12H2,1H3;1H
InChIKeyLFFGEYHTAJZONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Memotine Hydrochloride: Antiviral Isoquinoline for Respiratory Research


Memotine hydrochloride (CAS 10540-97-3), also designated UK2371, is the hydrochloride salt form of memotine, a synthetic isoquinoline derivative [1]. It is characterized by in vitro antiviral activity against myxoviruses and paramyxoviruses, specifically inactivating these viruses at a concentration of 20 µg/mL or less upon direct contact [2]. The compound is not active against rhinoviruses, which differentiates its antiviral spectrum within the isoquinoline class [1]. Memotine has been investigated in human challenge, prophylactic, and therapeutic studies, demonstrating a low toxicity profile and general tolerability [2].

Why Memotine Hydrochloride Substitution Is Unjustified


Substituting memotine hydrochloride with a closely related isoquinoline antiviral like famotine or UK2054 is not scientifically supported due to distinct differences in antiviral spectrum and clinical performance. While famotine and memotine share in vitro activity against myxoviruses and paramyxoviruses, memotine demonstrates a complete lack of activity against rhinoviruses, a property that distinguishes it from UK2054, which does reduce rhinovirus yield in vitro [1]. Furthermore, oral prophylactic trials with memotine and famotine have been inconclusive, indicating that in vitro potency does not directly translate to reliable oral efficacy [2]. These divergent profiles underscore that isoquinoline antivirals are not interchangeable; selection must be guided by the specific viral target and desired route of administration.

Differentiating Memotine Hydrochloride from Analogues


In Vitro Potency Against Myxoviruses and Paramyxoviruses

Memotine hydrochloride exhibits direct virucidal activity, inactivating myxoviruses and paramyxoviruses after a period of direct contact with a concentration of 20 µg/mL or less [1]. This potency is comparable to the closely related isoquinoline famotine, which shows the same concentration threshold for inactivation in the same study [1]. However, this in vitro activity does not translate to consistent protection in mouse models or to conclusive oral prophylactic efficacy in humans [1].

Antiviral In vitro assay Myxovirus Paramyxovirus

Viral Spectrum: Inactivity Against Rhinoviruses

Memotine (UK2371) demonstrates a complete lack of activity against rhinoviruses [1]. In a direct comparative study, the isoquinoline drug UK2054 decreased the yield of rhinovirus types 2, 4, 9, and 43 from HeLa cells, whereas UK2371 (memotine) did not [2]. This difference in spectrum is critical, as it indicates that memotine cannot be substituted for UK2054 in studies targeting rhinovirus infections.

Rhinovirus Antiviral spectrum Isoquinoline Selectivity

Oral Prophylaxis: Inconclusive Efficacy Results

Oral prophylactic trials with memotine and famotine in humans have been inconclusive [1]. This is a significant differentiator when compared to established antivirals like amantadine hydrochloride and ribavirin, which were identified in comparative studies as the only compounds with sufficient activity to warrant further work [2]. Memotine's lack of robust oral prophylactic efficacy limits its potential as a systemic antiviral agent.

Oral administration Prophylaxis Clinical trial Influenza

Memotine Hydrochloride Application Scenarios


In Vitro Studies of Myxovirus and Paramyxovirus Inactivation

Memotine hydrochloride is an ideal tool compound for in vitro assays requiring direct inactivation of myxoviruses or paramyxoviruses. The established effective concentration of ≤20 µg/mL [1] provides a clear benchmark for experimental design, and its well-documented in vitro activity [1] ensures reproducible results in controlled laboratory settings.

Isoquinoline Antiviral SAR Studies

Given its distinct antiviral spectrum—active against myxoviruses/paramyxoviruses but not rhinoviruses [1]—memotine serves as a key reference compound in SAR studies of isoquinoline antivirals. It allows researchers to dissect the structural features responsible for spectrum selectivity when compared to analogs like famotine or UK2054 [2].

Topical Respiratory Antiviral Formulations

While oral prophylactic efficacy is inconclusive [3], memotine's low toxicity and good tolerability in humans [3] make it a candidate for development in topical or local administration formats (e.g., nasal sprays or inhalers) targeting respiratory viral infections. This approach could bypass the systemic absorption and efficacy issues encountered in oral trials.

Negative Control for Rhinovirus Antiviral Assays

Because memotine is definitively inactive against rhinoviruses [1][2], it can be employed as a negative control compound in cell-based assays screening for anti-rhinovirus activity. This ensures that any observed antiviral effect is not due to non-specific isoquinoline activity.

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